molecular formula C14H11BrO3 B14347691 Benzoic acid, 4-hydroxy-, (4-bromophenyl)methyl ester CAS No. 90577-88-1

Benzoic acid, 4-hydroxy-, (4-bromophenyl)methyl ester

Cat. No.: B14347691
CAS No.: 90577-88-1
M. Wt: 307.14 g/mol
InChI Key: UVYGIBXHJTVMAX-UHFFFAOYSA-N
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Description

Benzoic acid, 4-hydroxy-, (4-bromophenyl)methyl ester is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a benzoic acid moiety substituted with a hydroxy group at the para position and a bromophenylmethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-hydroxy-, (4-bromophenyl)methyl ester typically involves the esterification of 4-hydroxybenzoic acid with (4-bromophenyl)methanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually include heating the reactants under reflux to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzoic acid, 4-hydroxy-, (4-bromophenyl)methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 4-hydroxy-, (4-bromophenyl)methyl ester involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to specific targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 4-hydroxy-, (4-bromophenyl)methyl ester is unique due to the presence of both a hydroxy group and a bromophenylmethyl ester group. This combination of functional groups imparts distinct chemical properties, such as enhanced reactivity in substitution reactions and potential biological activity .

Properties

CAS No.

90577-88-1

Molecular Formula

C14H11BrO3

Molecular Weight

307.14 g/mol

IUPAC Name

(4-bromophenyl)methyl 4-hydroxybenzoate

InChI

InChI=1S/C14H11BrO3/c15-12-5-1-10(2-6-12)9-18-14(17)11-3-7-13(16)8-4-11/h1-8,16H,9H2

InChI Key

UVYGIBXHJTVMAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1COC(=O)C2=CC=C(C=C2)O)Br

Origin of Product

United States

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